Predicted Boiling Point Advantage Over the N-Cyclohexyl Analog for Distillation-Based Purification
N-Cyclopentyl L-Z-Valinamide exhibits a predicted boiling point of 340.9 ± 21.0 °C, while its direct N-cyclohexyl analog (CAS 17922-79-1) has a predicted boiling point of 537.3 ± 39.0 °C, a difference of approximately 196 °C . This substantially lower boiling point indicates that the cyclopentyl derivative can be purified via vacuum distillation at temperatures that avoid thermal degradation of the carbamate protecting group, whereas the cyclohexyl analog would require impractically high temperatures, potentially leading to decomposition .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 340.9 ± 21.0 °C |
| Comparator Or Baseline | N-Cyclohexyl L-Z-Valinamide: 537.3 ± 39.0 °C |
| Quantified Difference | ~196 °C lower for target compound |
| Conditions | Predicted values; ChemicalBook and Bio-Fount computational data |
Why This Matters
A lower boiling point facilitates purification by distillation, reducing reliance on preparative chromatography and lowering downstream processing costs for scale-up.
- [1] Bio-Fount. N-Cyclopentyl L-Z-Valinamide (1423037-55-1) - Boiling Point Predicted: 340.9±21.0 °C. Available at: https://www.bio-fount.com View Source
